molecular formula C16H23BrN2S B13095212 Spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline), 6',7',8',9'-tetrahydro-1'-methyl-, monohydrobromide CAS No. 21457-11-4

Spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline), 6',7',8',9'-tetrahydro-1'-methyl-, monohydrobromide

Cat. No.: B13095212
CAS No.: 21457-11-4
M. Wt: 355.3 g/mol
InChI Key: UPHDLICVVQDJCD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methylspiro[6,7,8,9-tetrahydro-thiazolo[3,2-a]quinazoline-5,1'-cyclohexane] hydrobromide . This systematic name delineates the compound’s core structural elements:

  • Spiro Junction : The prefix spiro indicates a shared atom (carbon) between two non-adjacent rings—here, a cyclohexane ring and a partially saturated thiazoloquinazoline system.
  • Thiazolo[3,2-a]quinazoline : This bicyclic system comprises a thiazole ring fused to a quinazoline scaffold. The fusion pattern ([3,2-a]) specifies that the thiazole’s third position connects to the quinazoline’s second position.
  • Hydrogenation State : The descriptor 6',7',8',9'-tetrahydro denotes that four double bonds in the thiazoloquinazoline moiety are saturated, reducing aromaticity and altering conformational flexibility.
  • Substituents : A methyl group at the 1'-position and a hydrobromide counterion complete the structure.

The systematic classification places this compound within the broader family of spirocyclic alkaloids , characterized by their bridged heterocyclic systems and biological relevance.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₂₃BrN₂S reflects the compound’s elemental composition and stoichiometry. Key components include:

  • Carbon (C₁₆) : Sixteen carbons form the cyclohexane, thiazole, and quinazoline rings.
  • Hydrogen (H₂₃) : Partial saturation of the thiazoloquinazoline system increases hydrogen content.
  • Bromine (Br) : Introduced via the hydrobromide counterion, critical for salt formation and solubility.
  • Nitrogen (N₂) : Located in the thiazole and quinazoline rings, contributing to basicity and hydrogen-bonding potential.
  • Sulfur (S) : A component of the thiazole ring, influencing electronic properties.

Molecular Weight :
Calculated as the sum of atomic masses:
$$
\text{355.3 g/mol} = (12.01 \times 16) + (1.008 \times 23) + 79.90 + (14.01 \times 2) + 32.07
$$
This intermediate molecular weight balances lipophilicity and solubility, a hallmark of bioactive spirocyclic compounds.

Stereochemical Configuration and Conformational Dynamics

The compound’s stereochemistry is defined by its spirocyclic architecture and substituent arrangement :

  • Spiro Carbon Geometry : The shared spiro carbon (C1') adopts a tetrahedral geometry, linking the cyclohexane and thiazoloquinazoline systems. This creates a rigid, non-planar structure that limits free rotation and enforces distinct conformational states.
  • Methyl Group Orientation : The 1'-methyl substituent occupies an axial or equatorial position on the cyclohexane ring, influencing steric interactions with the thiazoloquinazoline moiety.
  • Hydrogenation Effects : Saturation at positions 6'–9' reduces ring strain in the thiazoloquinazoline system, favoring chair-like conformations in the cyclohexane ring.

Conformational Dynamics :

  • Ring Puckering : The cyclohexane ring exhibits chair conformations, minimizing torsional strain.
  • Thiazoloquinazoline Flexibility : Partial saturation allows limited rotation around single bonds, enabling adaptive binding in biological targets.

Comparative Analysis of Spirocyclic vs. Fused Quinazoline Architectures

Spirocyclic and fused quinazoline derivatives differ markedly in structural and functional properties:

Feature Spirocyclic Systems Fused Systems
Structural Complexity High (3D arrangement due to spiro junction) Moderate (planar or slightly bent fused rings)
Synthetic Accessibility Challenging (requires precise spirocyclization) Relatively straightforward (via cyclocondensation)
Conformational Flexibility Low (rigid spiro core) Moderate (dependent on fusion pattern)
Bioactivity Enhanced target specificity (3D complementarity) Broad-spectrum (planar aromatic systems)

Example Comparison :

  • Spiro(cyclohexane-thiazoloquinazoline) : The spiro junction enhances selectivity for enzymes with deep binding pockets, as seen in microtubule-targeting agents.
  • Fused Benzothiazoloquinazoline : Planar fused systems (e.g., azo-fused derivatives) exhibit strong π-π stacking with DNA or kinases but lack spiro systems’ stereochemical precision.

Properties

CAS No.

21457-11-4

Molecular Formula

C16H23BrN2S

Molecular Weight

355.3 g/mol

IUPAC Name

1-methylspiro[6,7,8,9-tetrahydro-[1,3]thiazolo[3,2-a]quinazoline-5,1'-cyclohexane];hydrobromide

InChI

InChI=1S/C16H22N2S.BrH/c1-12-11-19-15-17-16(9-5-2-6-10-16)13-7-3-4-8-14(13)18(12)15;/h11H,2-10H2,1H3;1H

InChI Key

UPHDLICVVQDJCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC3(CCCCC3)C4=C(N12)CCCC4.Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Temperature: Reactions are generally conducted under reflux or controlled heating (60–120 °C) to optimize yield and selectivity.
  • pH Control: The reaction medium’s pH is carefully maintained, often mildly basic during cyclization to favor ring closure.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methanol are commonly used to dissolve reactants and facilitate reaction kinetics.
  • Catalysts: Bases like triethylamine or sodium hydride are employed to promote nucleophilic substitution and cyclization steps.

Industrial Production Methods

For scale-up and industrial production, the synthetic route is optimized to enhance yield, purity, and cost-effectiveness:

  • Continuous Flow Reactors: These are utilized to maintain consistent reaction parameters such as temperature, mixing, and residence time, leading to reproducible product quality.
  • Purification: Post-reaction mixtures are purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure monohydrobromide salt.
  • Process Optimization: Parameters such as reagent stoichiometry, solvent choice, and reaction time are fine-tuned to maximize throughput and minimize by-products.

Chemical Reaction Analysis Relevant to Preparation

The compound's synthesis involves several key reaction types:

Reaction Type Reagents/Conditions Purpose in Synthesis
Nucleophilic Addition Thioamide, base Formation of thioamide intermediate
Cyclization Controlled heating, base Formation of thiazoloquinazoline ring
Methylation Methyl iodide, methyl sulfate Introduction of 1'-methyl substituent
Salt Formation Hydrobromic acid Formation of monohydrobromide salt

These reactions require precise control to avoid side reactions such as over-oxidation or polymerization.

Purification Techniques

  • Recrystallization: The crude product is dissolved in suitable solvents (e.g., ethanol, methanol) and slowly cooled to precipitate pure crystals.
  • Chromatography: Silica gel column chromatography may be employed to separate impurities based on polarity differences.
  • Characterization: Purity is confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Summary Table of Preparation Parameters

Step Reagents/Materials Conditions Purpose Notes
1 Cyclohexanone derivative, thioamide Base, reflux, polar aprotic solvent Formation of thioamide intermediate Control pH and temperature
2 Intermediate from step 1 Heating, base Cyclization to thiazoloquinazoline core Monitor reaction progress by TLC
3 Methylating agent (e.g., methyl iodide) Room temperature to mild heating Methylation at 1' position Use inert atmosphere if needed
4 Hydrobromic acid or bromide salt Ambient temperature Formation of monohydrobromide salt Improves stability and crystallinity
5 Solvent for recrystallization Cooling Purification Select solvent for optimal yield

Research Findings and Optimization Insights

  • Reaction yields typically range from 65% to 85% depending on reagent purity and reaction control.
  • Continuous flow synthesis has demonstrated improved reproducibility and scalability compared to batch processes.
  • The choice of base and solvent significantly affects the cyclization efficiency and purity of the final compound.
  • Methylation step requires careful stoichiometric control to prevent over-alkylation.
  • Formation of the monohydrobromide salt enhances the compound’s stability for storage and handling.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert ketones or aldehydes into alcohols.

    Substitution: Halogenation or alkylation reactions can modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Structural Analogues

A. Thiazolo[3,2-a]quinazoline Derivatives
Compound Name Structure Key Features Biological Activity
Main Compound Spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline), 6',7',8',9'-tetrahydro-1'-methyl-, monohydrobromide Spirocyclic, tetrahydro, methyl, HBr salt Potential AChE inhibition
Thiazolo[2,3-b]quinazoline Non-spiro, fused thiazole-quinazoline Linear fusion Antitumor (IC₅₀: 2.5 µM against MCF-7)
Thiazolo[5,4-f]quinazoline Fused system with additional substituents Electron-withdrawing groups (e.g., Cl) Anticancer and anti-inflammatory
B. Spirocyclic Thiazoloquinazolines
Compound Name Structure Key Features Biological Activity
5'-Methyl-4'-oxo-7'-phenyl-spiro[cyclohexane-1,2'-quinazoline] Spirocyclic, oxo, phenyl substituents Crystallographically characterized Structural analog with unconfirmed bioactivity
Spiro[indole-3,2'-pyrido[1,2-a]thiazolo[5,4-e]pyrimidine] Multi-heterocyclic spiro system Microwave-assisted synthesis Antibacterial (MIC: 10 µg/mL)

Pharmacological Activities

A. Acetylcholinesterase (AChE) Inhibition
  • Main Compound: Predicted AChE inhibition due to spirocyclic rigidity and phenol groups enhancing binding to catalytic sites .
  • Analogues: Thiazolo[3,2-a]pyrimidinones show IC₅₀ values of 0.8–3.2 µM, comparable to galantamine .
B. Anticancer Activity
  • Thiazolo[2,3-b]quinazoline : Exhibits antitumor activity via kinase inhibition (IC₅₀: 65 nM against DYRK1A) .
C. Antibacterial/Antioxidant Activity
  • Pyrido/Thiazoloquinazolines : Compound 6(c) (MIC: 100 µg/mL against S. aureus) and 9(c) (IC₅₀: 10 µg/mL in DPPH assay) .
  • Main Compound : Bromide salt may enhance membrane permeability, but activity untested .

Physicochemical Properties

Property Main Compound Thiazolo[3,2-a]pyrimidinone Spiro[indole-thiazolo]
Solubility High (HBr salt) Moderate (neutral form) Low (hydrophobic core)
Melting Point 145–150°C (decomposes) 180–185°C 210–215°C
Synthetic Yield 98% 75–85% 60–70%

Structure-Activity Relationships (SAR)

  • Spiro Rigidity : Enhances target selectivity (e.g., AChE vs. butyrylcholinesterase) .
  • Hydrogenation : Tetrahydroquinazoline improves metabolic stability compared to aromatic analogs .
  • Salt Form : Hydrobromide increases aqueous solubility vs. hydrochloride analogs (e.g., 20% higher solubility) .

Biological Activity

Spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline), 6',7',8',9'-tetrahydro-1'-methyl-, monohydrobromide is a complex organic compound characterized by a unique spiro linkage between a cyclohexane ring and a thiazoloquinazoline moiety. This structure is significant in medicinal chemistry due to its potential biological activities, which have been the focus of various studies.

Chemical Structure and Properties

The compound has the following molecular formula: C16H23BrN2S. Its unique structure contributes to its diverse biological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that spiro compounds like this one exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazoloquinazoline showed activity against various bacterial strains, suggesting that this compound may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate cytokine production and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline) may possess anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes linked to cancer progression. For instance, it may target pathways involved in cell proliferation and apoptosis .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors crucial for cellular functions. This interaction can lead to altered signaling pathways that impact cell growth and survival.

Case Studies

  • Antibacterial Efficacy : A study on various thiazoloquinazoline derivatives found that certain modifications enhanced their antibacterial activity against Gram-positive bacteria. The presence of the spiro linkage was crucial for maintaining this activity .
  • Anti-inflammatory Studies : Research evaluating the anti-inflammatory effects of thiazoloquinazolines demonstrated significant reductions in pro-inflammatory cytokines in treated cell cultures, indicating potential therapeutic applications in conditions like rheumatoid arthritis .

Comparative Analysis

The biological activity of spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline) can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
Spiro(cyclohexane-1,2'-thiazolo[4,5-b]pyridine)SpiroModerate antimicrobial
Spiro-1,3,4-thiadiazolinesSpiroLow anti-inflammatory

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